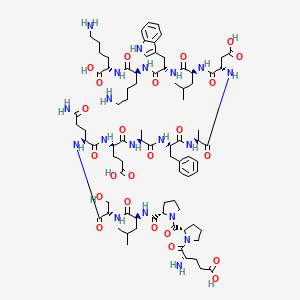

DNA-PK Substrate

Description

Structure

2D Structure

Properties

Molecular Formula |

C82H123N19O24 |

|---|---|

Molecular Weight |

1759.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C82H123N19O24/c1-43(2)36-56(74(116)97-59(39-48-41-87-51-21-11-10-20-49(48)51)76(118)90-52(22-12-14-32-83)71(113)93-55(82(124)125)23-13-15-33-84)96-77(119)60(40-67(108)109)95-69(111)46(6)89-73(115)58(38-47-18-8-7-9-19-47)94-68(110)45(5)88-70(112)54(28-31-66(106)107)91-72(114)53(27-29-64(86)103)92-78(120)61(42-102)99-75(117)57(37-44(3)4)98-79(121)62-24-16-34-100(62)81(123)63-25-17-35-101(63)80(122)50(85)26-30-65(104)105/h7-11,18-21,41,43-46,50,52-63,87,102H,12-17,22-40,42,83-85H2,1-6H3,(H2,86,103)(H,88,112)(H,89,115)(H,90,118)(H,91,114)(H,92,120)(H,93,113)(H,94,110)(H,95,111)(H,96,119)(H,97,116)(H,98,121)(H,99,117)(H,104,105)(H,106,107)(H,108,109)(H,124,125)/t45-,46-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |

InChI Key |

SJMFTLLFJBDVDZ-MDLTZENWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Discovering Novel DNA-PK Substrates in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating novel substrates of the DNA-dependent protein kinase (DNA-PK) in cancer cells. Understanding the expanding repertoire of DNA-PK substrates is critical for elucidating its multifaceted roles in tumorigenesis and for the development of targeted cancer therapies.

Introduction

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage, playing a central role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1] Beyond its canonical function in DNA repair, emerging evidence highlights the pleiotropic roles of DNA-PK in various cellular processes pertinent to cancer, including transcriptional regulation, cell cycle progression, and metabolism.[2][3] The catalytic subunit of DNA-PK (DNA-PKcs) is a serine/threonine kinase that phosphorylates a wide range of protein substrates.[3] Dysregulation of DNA-PK activity is frequently observed in various cancers and is often associated with therapeutic resistance.[1] Therefore, the identification of novel DNA-PK substrates in cancer cells is paramount for uncovering new therapeutic targets and for understanding the mechanisms underlying cancer progression and treatment failure.

Data Presentation: Novel DNA-PKcs Substrates in Cancer

The following table summarizes a selection of recently identified or validated DNA-PKcs substrates in various cancer contexts, highlighting the diversity of cellular pathways regulated by this kinase.

| Substrate Protein | Phosphorylation Site(s) | Cellular Function | Cancer Context | Reference(s) |

| TRIM28/KAP-1 | Ser824 | Transcriptional regulation, DNA repair | General | [3][4] |

| SP1 | Multiple | Transcriptional regulation | General | [3][4][5][6] |

| p53 | Ser15, Ser37 | Cell cycle arrest, apoptosis | General | [7][8] |

| Estrogen Receptor-α (ERα) | Ser118 | Transcriptional activation | Breast Cancer | [7][5] |

| Androgen Receptor (AR) | Not specified | Transcriptional activation | Prostate Cancer | [7][2][5] |

| c-Myc | Serine residues | Transcription, cell proliferation | General | [4][5] |

| Replication Protein A (RPA32) | Ser4, Ser8 | DNA replication, DNA damage response | General | [5][8] |

| hnRNPA1 | Not specified | Telomere maintenance | General | [6][9] |

| SF3A3 | Ser295 | RNA splicing | General | [6] |

| Upstream Stimulatory Factor-1 (USF-1) | Ser262 | Transcriptional regulation of metabolism | General | [4][5] |

| HDM2 | Ser17 | Regulation of p53 | General | [7] |

| Chk2 | Thr68 | Mitotic regulation | General | [7] |

| BRCA1 | Not specified | DNA repair, cell cycle | General | [7] |

Experimental Protocols

The discovery of novel kinase substrates heavily relies on mass spectrometry-based phosphoproteomics. Below are detailed methodologies for key experiments in a typical workflow for identifying DNA-PK substrates.

Cell Culture and SILAC Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.

-

Protocol:

-

Culture two populations of cancer cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six cell divisions in the respective media.[10]

-

Treat one cell population with a DNA-PK inhibitor or use siRNA to knockdown DNA-PKcs expression to serve as the control. The other population remains as the experimental group (with active DNA-PK).

-

Induce DNA damage (e.g., using ionizing radiation or etoposide) in both cell populations to stimulate DNA-PK activity.

-

Harvest the cells from both populations.

-

Cell Lysis and Protein Digestion

-

Protocol:

-

Wash the harvested cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. A common lysis buffer is 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.[2]

-

In-solution or In-gel Digestion:

-

In-solution: Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[3]

-

In-gel: Alternatively, proteins can be separated by SDS-PAGE, the gel stained with Coomassie Blue, and the protein bands excised. The gel pieces are then destained, dehydrated, and subjected to in-gel digestion with trypsin.[7][2][3][11]

-

-

Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step. Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are the most common methods.[12][13][14][15]

-

IMAC Protocol:

-

Equilibrate Fe3+-IMAC resin with loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).

-

Incubate the peptide digest with the equilibrated IMAC resin to allow binding of phosphopeptides.

-

Wash the resin extensively with the loading buffer to remove non-phosphorylated peptides.

-

Elute the bound phosphopeptides using a high pH buffer (e.g., 500 mM potassium phosphate, pH 7.0).[12]

-

-

TiO2 Protocol:

-

Equilibrate TiO2 beads with loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid, 1 M glycolic acid).

-

Incubate the peptide digest with the TiO2 beads.

-

Wash the beads with a series of wash buffers to remove non-specific binders.

-

Elute the phosphopeptides with an alkaline buffer (e.g., 10% ammonia solution).[16]

-

Mass Spectrometry and Data Analysis

-

Protocol:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap).

-

The mass spectrometer will acquire MS1 spectra to measure the mass-to-charge ratio of the peptides and MS2 spectra of fragmented peptides to determine their amino acid sequence and the location of the phosphorylation site.

-

Process the raw data using software such as MaxQuant or Proteome Discoverer. The software will identify the peptides and phosphorylation sites by searching the MS/MS spectra against a protein database.

-

Quantify the relative abundance of each phosphopeptide by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

-

Potential DNA-PK substrates are identified as those phosphopeptides that show a significant decrease in abundance in the DNA-PK inhibited/knockdown sample compared to the control.

-

Mandatory Visualizations

Caption: DNA-PK Signaling Pathways in Cancer.

References

- 1. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nccs.res.in [nccs.res.in]

- 3. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validate User [aacrjournals.org]

- 5. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UWPR [proteomicsresource.washington.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]

- 12. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Identification of Non-Canonical DNA-PKcs Phosphorylation Motifs

Abstract

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a crucial enzyme in the cellular response to DNA damage, primarily known for its role in non-homologous end joining (NHEJ). Its kinase activity has been traditionally associated with the phosphorylation of substrates at S/T-Q motifs. However, recent advancements in phosphoproteomics have unveiled a non-canonical mode of DNA-PKcs signaling, expanding its known substrate repertoire and functional roles. This technical guide provides an in-depth overview of the identification of these non-canonical phosphorylation motifs, detailing the experimental methodologies, presenting key quantitative data, and illustrating the associated signaling pathways.

Introduction: Beyond the Canonical S/T-Q Motif

DNA-PKcs, a member of the Phosphatidylinositol 3-Kinase-related Kinase (PIKK) family, is a serine/threonine kinase that plays a central role in repairing DNA double-strand breaks (DSBs)[1][2]. For years, the consensus phosphorylation motif for DNA-PKcs, along with its fellow PIKKs ATM and ATR, was established as a serine or threonine residue followed by a glutamine (S/T-Q)[3][4]. This motif preference was foundational to our understanding of its function in the DNA damage response (DDR).

However, DNA-PKcs is also implicated in a wider range of nuclear processes beyond canonical NHEJ, including transcription, DNA replication, and ribosome biogenesis[1][2]. The substrates mediating these functions have remained largely uncharacterized, suggesting that our understanding of DNA-PKcs's kinase specificity was incomplete.

Recent, in-depth phosphoproteomic studies have challenged the S/T-Q dogma by identifying a novel, non-canonical phosphorylation motif for DNA-PKcs. This discovery opens new avenues for research and therapeutic development, highlighting a previously unrecognized layer of cellular signaling.

The Emergence of a Non-Canonical Motif: S/T-ψ-D/E

Quantitative phosphoproteomic analyses of cells responding to ionizing radiation (IR) have been instrumental in mapping the signaling landscape of DNA-PKcs. These studies revealed a distinct and statistically significant enrichment of a non-canonical phosphorylation motif: S/T-ψ-D/E .[1][2]

In this motif:

-

S/T represents the phosphorylated Serine or Threonine.

-

ψ represents a bulky hydrophobic residue, specifically Phenylalanine (F), Isoleucine (I), Leucine (L), or Valine (V), at the +1 position.

-

D/E represents an acidic residue, either Aspartic acid (D) or Glutamic acid (E), at the +2 position.

This finding suggests that DNA-PKcs possesses a broader substrate preference than previously appreciated, allowing it to phosphorylate a distinct set of proteins involved in diverse cellular processes, particularly RNA splicing and transcription regulation[1][2].

Experimental Protocols for Identification and Validation

The identification and validation of non-canonical DNA-PKcs substrates rely on a combination of high-throughput screening and targeted biochemical assays.

Quantitative Mass Spectrometry-Based Phosphoproteomics

This is the core discovery method for identifying novel phosphorylation motifs on a global scale. The workflow is designed to compare the phosphoproteome of cells with and without DNA-PKcs activity in response to a stimulus like IR.

Methodology:

-

Cell Culture and SILAC Labeling:

-

Human cell lines (e.g., HCT116) or mouse pre-B cells are cultured in media containing either normal ("light") amino acids (Arginine and Lysine) or stable isotope-labeled ("heavy") versions. This allows for the direct comparison of protein abundance between two cell populations in a single mass spectrometry run[5].

-

-

Cell Treatment:

-

Cells are treated with a DNA-damaging agent, typically ionizing radiation (e.g., 20 Gy), to activate DNA-PKcs[1].

-

To specifically isolate DNA-PKcs-dependent phosphorylation, a highly selective DNA-PKcs inhibitor (DNA-PKi) is added to one of the cell populations prior to IR treatment[6]. A control group without the inhibitor is processed in parallel.

-

-

Protein Extraction and Digestion:

-

Following treatment, cells are harvested, and proteins are extracted and lysed.

-

The combined "light" and "heavy" protein lysates are digested, typically with trypsin, to generate peptides.

-

-

Phosphopeptide Enrichment:

-

Phosphopeptides are enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC)[7].

-

-

LC-MS/MS Analysis:

-

The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS)[1].

-

The mass spectrometer identifies the peptide sequences and pinpoints the exact location of the phosphate group. The relative abundance of "light" versus "heavy" peptides is quantified to determine changes in phosphorylation levels resulting from DNA-PKcs inhibition[1][8].

-

-

Data Analysis and Motif Discovery:

-

The resulting dataset, which can contain thousands of identified phosphorylation sites, is analyzed to identify sites where phosphorylation is significantly reduced in the presence of the DNA-PKi.

-

Motif analysis software is then used on this set of DNA-PKcs-dependent sites to identify statistically overrepresented amino acid sequences surrounding the phosphorylation site, leading to the discovery of motifs like S/T-ψ-D/E[1].

-

In Vitro Kinase Assay

This assay is the gold standard for confirming that DNA-PKcs can directly phosphorylate a substrate at a specific site identified in the phosphoproteomic screen.

Methodology:

-

Substrate Preparation:

-

A synthetic substrate is created. This can be a short peptide (e.g., 11-15 amino acids) corresponding to the sequence surrounding the putative phosphorylation site.

-

Alternatively, to test multiple sites simultaneously, a chimeric protein can be engineered by cloning the coding sequences for several such peptides in tandem into an E. coli expression vector. The resulting fusion protein is then expressed and purified[1][2].

-

-

Kinase Reaction:

-

The purified substrate (chimeric protein or peptide) is incubated with active, recombinant DNA-PKcs[1].

-

The reaction mixture includes ATP as the phosphate donor and a buffer containing necessary cofactors like MgCl2 and calf thymus DNA for kinase activation[9]. A control reaction is run without DNA-PKcs to check for background phosphorylation.

-

-

Detection of Phosphorylation:

-

LC-MS/MS: The reaction mixture is digested with trypsin, and the resulting peptides are analyzed by mass spectrometry. The appearance of a phosphopeptide corresponding to the target sequence in the DNA-PKcs-containing sample, but not the control, confirms direct phosphorylation[1][10].

-

Luminescent Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced during the kinase reaction. An increase in luminescence correlates with kinase activity on the provided substrate[10][11].

-

Quantitative Data Summary

The phosphoproteomic and subsequent validation experiments have identified numerous proteins containing the non-canonical S/T-ψ-D/E motif that are direct substrates of DNA-PKcs. A selection of these validated substrates is presented below.

| Protein | UniProt ID | Peptide Sequence with Phosphosite (pS/pT) | Function |

| MECP2 | P51608 | KEEVpS VEDMDEV | Methyl-CpG-binding protein 2, Transcriptional Repressor |

| NOLC1 | Q14981 | AELGpS FDEEDDD | Nucleolar and coiled-body phosphoprotein 1, Ribosome Biogenesis |

| SF3A3 | Q15369 | KVEApT FEEQGKK | Splicing factor 3A subunit 3, mRNA Splicing |

| SRSF1 | Q07955 | GRDSpS YDSYSGR | Serine/arginine-rich splicing factor 1, mRNA Splicing |

| TOP1 | P11387 | KQQEpS LDEAGKK | DNA topoisomerase 1, DNA Topology |

| DDX5 | P17844 | GDYpS FDEENSE | Probable ATP-dependent RNA helicase DDX5, Transcription/Splicing |

| HNRNPU | Q00839 | EEQGpS FDDETQE | Heterogeneous nuclear ribonucleoprotein U, RNA Processing |

| SAFB | Q15424 | KEDApS FDEEKKE | Scaffold attachment factor B, Transcription/Splicing |

| TRIM28 | Q13263 | EEEGpS VEEETAN | Transcription intermediary factor 1-beta, Transcriptional Corepressor |

| RBMX | P38159 | GQQQpS FDEAQEA | RNA-binding motif protein, X-linked, RNA Processing |

Table based on data from Marshall et al.[1]

DNA-PKcs Signaling Pathways: Canonical and Non-Canonical

DNA-PKcs is activated at the sites of DNA double-strand breaks by the Ku70/80 heterodimer. Once activated, its kinase domain can phosphorylate a range of substrates. This includes autophosphorylation, which is critical for regulating the NHEJ repair process, as well as the phosphorylation of other target proteins. The discovery of the non-canonical motif expands this signaling network significantly.

Implications for Research and Drug Development

The identification of the S/T-ψ-D/E motif fundamentally broadens the scope of DNA-PKcs's cellular functions.

-

New Functional Roles: The substrates phosphorylated at this non-canonical motif are heavily involved in RNA biology, including splicing and transcription[1][2]. This provides a direct mechanistic link between DNA-PKcs and the regulation of gene expression, processes that are critical for a coordinated cellular stress response.

-

Therapeutic Targeting: DNA-PKcs inhibitors are currently in clinical trials for cancer therapy[1]. Understanding the full spectrum of DNA-PKcs substrates is crucial for predicting both the on-target effects and potential off-target consequences of these inhibitors. The discovery of non-canonical signaling pathways may reveal new therapeutic opportunities or explain unexpected drug efficacies or toxicities.

-

Future Research: The finding raises key questions for future investigation. Is the preference for the S/T-Q versus the S/T-ψ-D/E motif regulated? Does it depend on cellular localization, the presence of specific cofactors, or the nature of the DNA-damaging insult? Answering these questions will provide a more complete picture of how cells respond to genotoxic stress.

Conclusion

The paradigm of DNA-PKcs as a kinase exclusively targeting S/T-Q motifs has been updated. The discovery and validation of a non-canonical S/T-ψ-D/E motif, facilitated by advanced quantitative phosphoproteomics and rigorous biochemical validation, have uncovered a new layer of its signaling complexity. This knowledge expands the known functions of DNA-PKcs, connecting it directly to the intricate machinery of RNA processing and transcription. For researchers and drug developers, these findings provide a more comprehensive target profile, paving the way for more informed therapeutic strategies and a deeper understanding of the cellular DNA damage response.

References

- 1. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 4. Uncovering DNA-PKcs ancient phylogeny, unique sequence motifs and insights for human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative phosphoproteomics to unravel the cellular response to chemical stressors with different modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoproteomics reveals novel modes of function and inter‐relationships among PIKKs in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative phosphoproteomics: New technologies and applications in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA-PK Kinase Enzyme System [promega.in]

- 10. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

The Role of DNA-PK Substrates in DNA Double-Strand Break Repair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular machinery that repairs DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. As a serine/threonine kinase, DNA-PK phosphorylates a multitude of substrates to orchestrate the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for DSB repair in human cells. Understanding the specific roles of these DNA-PK substrates is paramount for elucidating the intricacies of genome maintenance and for the development of novel therapeutic strategies, particularly in oncology. This technical guide provides a comprehensive overview of the key substrates of DNA-PK in DSB repair, presenting quantitative data on their phosphorylation, detailed experimental protocols for their study, and visual representations of the involved signaling pathways and workflows.

The Core Machinery of Non-Homologous End Joining (NHEJ)

The NHEJ pathway is a multi-step process involving the recognition, processing, and ligation of broken DNA ends. This process is mediated by a core set of proteins, many of which are direct or indirect substrates of the DNA-PK catalytic subunit (DNA-PKcs).

The process is initiated by the highly abundant Ku70/80 heterodimer, which rapidly binds to the broken DNA ends, protecting them from degradation and serving as a scaffold for the recruitment of other NHEJ factors.[1][2] The central player, DNA-PKcs, is recruited to the DNA ends by the Ku heterodimer, forming the active DNA-PK holoenzyme.[3][4] DNA-PKcs is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and its kinase activity is essential for NHEJ.[5][6]

Once activated, DNA-PKcs phosphorylates a number of downstream targets, including itself (autophosphorylation), to regulate their activity and facilitate the subsequent steps of repair.[7][8] This includes the recruitment and activation of the nuclease Artemis, which is responsible for processing damaged or incompatible DNA ends.[9][10] The final ligation of the broken DNA strands is carried out by the DNA Ligase IV complex, which consists of DNA Ligase IV and its cofactor XRCC4.[11][12] The XRCC4-like factor (XLF) also plays a crucial role in this final ligation step, forming filamentous structures with XRCC4 that are thought to bridge the DNA ends.[13]

Quantitative Data on DNA-PK Substrates

The phosphorylation of key NHEJ factors by DNA-PKcs is a tightly regulated process. The following tables summarize the known phosphorylation sites on these substrates and their functional significance.

Table 1: DNA-PKcs Autophosphorylation Sites and Their Functions

| Phosphorylation Site Cluster | Specific Sites (Human) | Functional Consequence | References |

| PQR Cluster | Ser2056 | Phosphorylation blocks DNA end access, suggesting a role in regulating the progression of repair.[4] In an XLF-deficient background, S2056 phosphorylation is critical for lymphocyte development.[14][15] | [4][14][15] |

| ABCDE Cluster | Thr2609, Ser2612, Thr2620, Ser2624, Thr2638, Thr2647 | Promotes access to DNA ends for processing enzymes.[1][4] Mutation of these sites abolishes the ability of DNA-PKcs to function in NHEJ and reduces nucleolytic end processing.[16][17] Autophosphorylation of this cluster loosens the interaction of DNA-PK with DNA.[1] | [1][4][16][17] |

| JK Cluster | Thr946, Ser1004 | Promotes homologous recombination (HR) while inhibiting NHEJ.[4] | [4] |

| Other Sites | Thr3950 | Promotes homologous recombination (HR) while inhibiting NHEJ.[4] | [4] |

Table 2: Phosphorylation of Core NHEJ Factors by DNA-PKcs

| Substrate | Phosphorylation Sites (Human) | Functional Consequence | References |

| Artemis | 11 sites in the C-terminal domain, including Ser516 and Ser645. | Phosphorylation by DNA-PKcs is necessary to activate its endonuclease activity for processing DNA hairpins and overhangs.[18][19][20] The C-terminal domain may have a negative regulatory effect that is relieved by phosphorylation.[18] | [18][19][20][21][22] |

| XRCC4 | Ser260, Ser318/320 | While readily phosphorylated by DNA-PKcs in vitro and in vivo in response to DNA damage, mutations at these sites do not have a significant effect on overall end-joining activity in cell-free systems or on cell survival after radiation.[9][11][23][24] However, some studies suggest a potential role for Ser260 phosphorylation in DSB repair.[9] | [9][11][23][24] |

| XLF (Cernunnos) | Ser245, Ser251 | Ser245 is phosphorylated by DNA-PK, while Ser251 is a target of ATM. Phosphorylation at these sites does not appear to be essential for the repair of ionizing radiation-induced DSBs.[5][25] | [5][25] |

| Ku70 | Ser6 | Phosphorylation at this site is not required for NHEJ. A cluster of phosphorylation sites in the pillar and bridge regions mediates the dissociation of Ku from DSBs to allow for homologous recombination in S phase.[13][26] | [13][26] |

| Ku80 | Ser577, Ser580, Thr715 | Phosphorylation at these sites is not required for NHEJ. | [27] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding of the role of DNA-PK substrates. The following diagrams, generated using Graphviz (DOT language), illustrate the core NHEJ signaling pathway and a typical workflow for identifying DNA-PK substrates.

Caption: The Non-Homologous End Joining (NHEJ) signaling pathway.

Caption: Workflow for phosphoproteomic analysis of DNA-PK substrates.

Detailed Experimental Protocols

Identification of DNA-PK Substrates using Quantitative Phosphoproteomics

This protocol provides a general framework for identifying and quantifying DNA-PK-dependent phosphorylation events in response to DNA damage using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry.

Objective: To identify proteins that are differentially phosphorylated in a DNA-PK-dependent manner following the induction of DNA double-strand breaks.

Materials:

-

Cell lines (e.g., a wild-type and a DNA-PKcs deficient or inhibitor-treated line).

-

SILAC-compatible cell culture medium (e.g., DMEM) lacking L-lysine and L-arginine.

-

"Light" L-lysine and L-arginine.

-

"Heavy" L-lysine (e.g., 13C6, 15N2) and L-arginine (e.g., 13C6, 15N4).

-

Dialyzed fetal bovine serum (FBS).

-

Phosphate-buffered saline (PBS).

-

DNA damaging agent (e.g., ionizing radiation source, etoposide).

-

Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase and protease inhibitors).

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads for phosphopeptide enrichment.

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer).

Procedure:

-

SILAC Labeling:

-

Culture wild-type cells in "heavy" SILAC medium and DNA-PKcs deficient/inhibitor-treated cells in "light" SILAC medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.[3][28]

-

Confirm complete labeling by mass spectrometry analysis of a small protein sample.

-

-

Induction of DNA Damage:

-

Treat both "heavy" and "light" labeled cell populations with a DNA damaging agent (e.g., 10 Gy of ionizing radiation) and harvest at a specific time point (e.g., 1 hour post-treatment). Include untreated control populations.

-

-

Cell Lysis and Protein Digestion (FASP Method):

-

Harvest and wash cells with PBS.

-

Lyse cells in a buffer containing a strong denaturant like SDS.[7][29]

-

Combine equal amounts of protein from the "heavy" and "light" labeled cell lysates.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Perform buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a filter unit (e.g., 30 kDa molecular weight cut-off). This is the core of the Filter-Aided Sample Preparation (FASP) method.[30][31][32]

-

Digest the proteins with trypsin overnight at 37°C.

-

Collect the resulting peptides by centrifugation.

-

-

Phosphopeptide Enrichment:

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Use specialized software to identify the peptides and localize the phosphorylation sites.

-

Quantify the relative abundance of each phosphopeptide in the wild-type versus DNA-PKcs deficient/inhibitor-treated samples.

-

Phosphorylation events that show a significant decrease in the absence of functional DNA-PK are considered candidate DNA-PK-dependent sites.

-

In Vitro DNA-PK Kinase Assay

This protocol describes a method to validate whether a protein of interest is a direct substrate of DNA-PK in a controlled, cell-free environment.

Objective: To determine if a purified protein can be directly phosphorylated by active DNA-PK.

Materials:

-

Purified active DNA-PK (DNA-PKcs and Ku70/80).

-

Purified recombinant substrate protein.

-

Linear double-stranded DNA (e.g., calf thymus DNA) to activate DNA-PK.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

ATP, including [γ-32P]ATP for radioactive detection or "cold" ATP for mass spectrometry-based detection.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager or autoradiography film for radioactive detection.

-

Reagents for mass spectrometry if identifying phosphorylation sites.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase reaction buffer, linear dsDNA, and the purified substrate protein.

-

Add purified, active DNA-PK to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (containing a spike of [γ-32P]ATP for radioactive detection).

-

-

Incubation:

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection of Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the incorporation of 32P into the substrate protein. A band corresponding to the molecular weight of the substrate protein indicates direct phosphorylation by DNA-PK.

-

-

(Optional) Identification of Phosphorylation Sites:

Conclusion and Future Directions

The phosphorylation of a diverse array of substrates by DNA-PK is a cornerstone of the DNA double-strand break repair process. While significant progress has been made in identifying these substrates and their specific phosphorylation sites, the precise functional consequences of many of these modifications remain to be fully elucidated. Future research will likely focus on:

-

Expanding the DNA-PK Substrate Profile: Unbiased, large-scale phosphoproteomic studies will continue to uncover novel DNA-PK substrates, potentially linking NHEJ to other cellular processes.

-

Dissecting the Spatiotemporal Dynamics of Phosphorylation: Advanced imaging techniques and time-resolved proteomics will provide a more dynamic view of when and where specific phosphorylation events occur during the DSB response.

-

Therapeutic Targeting: A deeper understanding of the functional roles of DNA-PK substrates will pave the way for the development of more specific and effective inhibitors of the NHEJ pathway for cancer therapy, either as standalone treatments or in combination with radiation or chemotherapy.

This in-depth guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation of current knowledge and practical methodologies to further explore the critical role of DNA-PK substrates in maintaining genomic integrity.

References

- 1. Autophosphorylation Transforms DNA-PK from protecting to processing DNA ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DNA-PK and ATM phosphorylation sites in XLF/Cernunnos are not required for repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to fix DNA breaks: new insights into the mechanism of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UWPR [proteomicsresource.washington.edu]

- 8. Phosphorylation Targets of DNA-PK and Their Role in HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In cellulo phosphorylation of DNA double-strand break repair protein XRCC4 on Ser260 by DNA-PK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 11. In cellulo phosphorylation of XRCC4 Ser320 by DNA-PK induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphorylation of Ku dictates DNA double-strand break (DSB) repair pathway choice in S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation of DNA-PKcs at the S2056 cluster ensures efficient and productive lymphocyte development in XLF-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Autophosphorylation of the Catalytic Subunit of the DNA-Dependent Protein Kinase Is Required for Efficient End Processing during DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. trans Autophosphorylation at DNA-Dependent Protein Kinase's Two Major Autophosphorylation Site Clusters Facilitates End Processing but Not End Joining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The DNA-dependent protein kinase catalytic subunit phosphorylation sites in human Artemis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

- 20. Artemis phosphorylated by DNA-dependent protein kinase associates preferentially with discrete regions of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 24. DNA-PK phosphorylation sites in XRCC4 are not required for survival after radiation or for V(D)J recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Role of Paralogue of XRCC4 and XLF in DNA Damage Repair and Cancer Development [frontiersin.org]

- 26. biorxiv.org [biorxiv.org]

- 27. rupress.org [rupress.org]

- 28. chempep.com [chempep.com]

- 29. usherbrooke.ca [usherbrooke.ca]

- 30. researchgate.net [researchgate.net]

- 31. promegaconnections.com [promegaconnections.com]

- 32. Filter Aided Sample Preparation - A tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. assets.fishersci.com [assets.fishersci.com]

- 36. Quantitative Phosphoproteomics Reveals Crosstalk Between Phosphorylation and O-GlcNAc in the DNA Damage Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 37. prottech.com [prottech.com]

- 38. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 39. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Cellular Repair and Energy: A Technical Guide to DNA-PK Substrates in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

The DNA-dependent protein kinase (DNA-PK), a cornerstone of the DNA double-strand break repair machinery, is increasingly recognized for its profound influence on cellular metabolism. This technical guide delves into the intricate connections between DNA-PK substrates and key metabolic pathways, offering a comprehensive resource for researchers and drug development professionals. Emerging evidence, detailed herein, illuminates how this kinase, beyond its canonical role in genome integrity, directly modulates glycolysis and fatty acid synthesis, presenting novel avenues for therapeutic intervention in diseases like cancer and metabolic disorders.

DNA-PK's Emerging Role as a Metabolic Regulator

While extensively studied for its function in non-homologous end joining (NHEJ), DNA-PK's activity extends to the cytoplasm and influences various signaling cascades.[1][2] Unbiased proteomic and metabolomic approaches have revealed a significant enrichment of DNA-PK partners within crucial metabolic pathways, including the pentose phosphate pathway, fatty acid metabolism, and glycolysis.[1] This non-canonical function of DNA-PK as a metabolic regulator is gaining significant attention, as it links the cellular stress response directly to the management of energy and biosynthetic resources.

Key DNA-PK Substrates at the Metabolism Interface

Several key proteins have been identified as direct or indirect substrates of DNA-PK, placing it at a critical juncture between DNA repair and metabolic control.

Glycolysis Regulation

DNA-PK has been shown to directly interact with and phosphorylate key enzymes in the glycolytic pathway, thereby promoting their activity and increasing the flux of glucose-derived metabolites.[1][3]

-

Aldolase A (ALDOA): DNA-PK interacts with and phosphorylates ALDOA.[1][4] This interaction enhances ALDOA's enzymatic activity, contributing to increased glycolysis.[1]

-

Pyruvate Kinase M2 (PKM2): Similar to ALDOA, PKM2 is a substrate of DNA-PK.[1][4] DNA-PK-mediated phosphorylation boosts PKM2's activity, further driving the glycolytic pathway.[1]

Studies have also identified interactions between DNA-PK and other glycolytic enzymes such as enolase 1 (ENO1), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and phosphoglycerate kinase 1 (PGK1).[4][5]

Fatty Acid Synthesis

DNA-PK plays a crucial role in the regulation of lipogenesis, particularly in response to insulin signaling.[2][6]

-

Upstream Stimulatory Factor (USF-1): In response to feeding and insulin, DNA-PK phosphorylates the transcription factor USF-1.[6] This phosphorylation event is a critical step in the activation of the Fatty Acid Synthase (FAS) gene promoter, leading to increased fatty acid synthesis.[2][6]

Quantitative Impact of DNA-PK on Metabolic Enzyme Activity

The modulation of metabolic enzyme activity by DNA-PK has been quantified in several studies. The following tables summarize the key findings.

| Substrate | Experimental System | DNA-PK Perturbation | Change in Enzymatic Activity | Reference |

| ALDOA | Castration-Resistant Prostate Cancer (CRPC) Cells | DNA-PK inhibitor (NU7441) | ~15% decrease | [1] |

| PKM2 | Castration-Resistant Prostate Cancer (CRPC) Cells | DNA-PK inhibitor (NU7441) | ~11% decrease | [1] |

| Pyruvate Kinase | C4-2 Xenografts | DNA-PK inhibitor | Reduction | [1] |

| Pyruvate Kinase | Patient-Derived Explants (PDE) | DNA-PK inhibitor | Reduction | [1] |

| Metabolite | Experimental System | DNA-PK Perturbation | Change in Level | Reference |

| Pyruvate | C4-2 Xenografts | DNA-PK inhibitor | Decrease | [1] |

| Pyruvate | Patient-Derived Explants (PDE) | DNA-PK inhibitor | Decrease | [1] |

| Lactate | Patient-Derived Explants (PDE) | DNA-PK inhibitor | Reduction | [1] |

| Triglyceride | DNA-PK-deficient SCID mice | Genetic knockout | Decreased levels | [6] |

Signaling Pathways and Experimental Workflows

The interplay between DNA-PK and metabolic pathways can be visualized through signaling diagrams and experimental workflows.

Caption: DNA-PK interacts with and phosphorylates ALDOA and PKM2 in the cytoplasm, enhancing glycolysis.

Caption: Insulin signaling activates DNA-PK, which phosphorylates USF-1 to promote fatty acid synthesis.

Caption: A typical workflow for the discovery and validation of DNA-PK's metabolic roles.

Detailed Experimental Protocols

A multi-faceted approach is required to elucidate the role of DNA-PK in metabolism. Below are summaries of key experimental protocols.

Identification of DNA-PK Interacting Proteins (Rapid Immunoprecipitation Mass Spectrometry of Endogenous proteins - RIME)

-

Cell Culture and Crosslinking: Culture cells (e.g., C4-2 prostate cancer cells) to 80-90% confluency. Crosslink protein-protein interactions by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin by sonication to an average size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for DNA-PKcs overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washes: Perform a series of stringent washes to remove non-specific binding.

-

Elution and Protein Digestion: Elute the protein complexes from the beads and digest the proteins into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that co-immunoprecipitated with DNA-PKcs by searching the MS/MS spectra against a protein database.

In Vitro DNA-PK Kinase Assay

-

Reaction Setup: Prepare a reaction mixture containing purified active DNA-PK enzyme, the purified potential substrate protein (e.g., recombinant ALDOA or PKM2), and a buffer containing MgCl2 and DTT.[7]

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for detection) and an activating DNA fragment.[8]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Analysis: Detect the phosphorylation of the substrate by autoradiography (if using radiolabeled ATP) or by using a phosphospecific antibody in a Western blot. Alternatively, a luminescent assay measuring ADP production can be used for high-throughput screening.[7][9]

Metabolite Profiling

-

Sample Collection: Culture cells with or without a DNA-PK inhibitor (e.g., NU7441) for a specified time. Harvest the cells and quench metabolic activity rapidly, often using cold methanol.

-

Metabolite Extraction: Extract the metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography coupled to high-resolution mass spectrometry.

-

Data Analysis: Identify and quantify the metabolites by comparing their mass-to-charge ratio and retention time to a library of known standards. Perform statistical analysis to identify metabolites that are significantly altered by DNA-PK inhibition.

Conclusion and Future Directions

The evidence strongly supports a non-canonical role for DNA-PK as a significant regulator of cellular metabolism. Its ability to directly phosphorylate and modulate the activity of key glycolytic and lipogenic enzymes provides a direct link between the DNA damage response and the metabolic state of the cell. This intersection has profound implications for cancer biology, where both DNA repair and metabolic reprogramming are hallmarks of tumor progression.

Future research should focus on:

-

Expanding the repertoire of metabolic substrates: A comprehensive understanding of all metabolic enzymes and pathways influenced by DNA-PK is needed.

-

Investigating the upstream regulation of DNA-PK's metabolic functions: How the cell decides to allocate DNA-PK to either DNA repair or metabolic regulation is a key unanswered question.

-

Therapeutic targeting: The co-targeting of DNA-PK and the metabolic pathways it regulates presents a promising strategy for cancer therapy. For instance, combining DNA-PK inhibitors with glycolytic inhibitors has shown additive anti-proliferative effects in cancer cells.[1][3]

The continued exploration of the DNA-PK-metabolism axis will undoubtedly uncover further complexities in cellular regulation and provide novel targets for the development of innovative therapies.

References

- 1. A Novel Role for DNA-PK in Metabolism by Regulating Glycolysis in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of DNA-PK in aging and energy metabolism (invited review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Role for DNA-PK in Metabolism by Regulating Glycolysis in Castration-Resistant Prostate Cancer. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A role of DNA-PK for the metabolic gene regulation in response to insulin [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. biorxiv.org [biorxiv.org]

- 9. DNA-PK Kinase Enzyme System Application Note [promega.com]

DNA-PK Substrate Specificity and Consensus Sequence Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the DNA-dependent protein kinase (DNA-PK) and its role in cellular signaling, with a specific focus on its substrate specificity and consensus sequence analysis. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Understanding the substrates that DNA-PK phosphorylates is crucial for elucidating its functions in DNA repair, transcription, and other cellular processes, and for the development of targeted cancer therapies.[2][3][4][5]

The DNA-PK Signaling Pathway

DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[4][6][7] The process of NHEJ is initiated when a DNA double-strand break occurs. The Ku70/80 heterodimer rapidly recognizes and binds to the broken DNA ends, forming a ring-like complex that stabilizes the site.[1][8] This complex then recruits the DNA-PKcs subunit.[1][8] The binding of DNA-PKcs to the Ku-DNA complex induces a conformational change that activates its kinase activity.[4][6]

Once activated, DNA-PKcs phosphorylates a variety of downstream targets, including itself (autophosphorylation) and other components of the NHEJ machinery like XRCC4, XLF, and Artemis, to facilitate the processing and ligation of the broken DNA ends.[1][6] The pathway culminates with the ligation of the DNA ends by the DNA ligase IV-XRCC4 complex, assisted by XLF.[1] Beyond its canonical role in NHEJ, DNA-PK is also involved in V(D)J recombination, telomere maintenance, transcription regulation, and the innate immune response to foreign DNA.[1][9]

DNA-PK Substrate Specificity and Consensus Sequences

The specificity of a protein kinase is determined by the amino acid sequence surrounding the phosphorylation site (serine, threonine, or tyrosine) on its substrate.

Canonical Consensus Motif: S/T-Q For many years, the primary consensus phosphorylation motif for DNA-PK, as well as the related PIKK family kinases ATM and ATR, was identified as a serine (S) or threonine (T) residue followed immediately by a glutamine (Q) residue.[9][10][11] This S/T-Q motif is found in many known DNA-PK substrates, including DNA-PKcs itself (autophosphorylation sites) and the tumor suppressor p53.[9][10]

Non-Canonical Consensus Motif: S/T-ψ-D/E Recent large-scale phosphoproteomic studies have revealed that DNA-PK possesses a broader substrate specificity than previously appreciated.[4][6] A novel, non-canonical phosphorylation motif has been identified, characterized by an S/T residue followed by a bulky hydrophobic amino acid (ψ, such as Leucine) at the +1 position and an acidic residue (Aspartic Acid, D, or Glutamic Acid, E) at the +2 position.[4][6] This S/T-ψ-D/E motif is prevalent in substrates involved in RNA processing and transcription.[4] The discovery of this motif significantly expands the known repertoire of potential DNA-PK substrates and its functional roles within the cell.[6]

Table 1: Known DNA-PK Substrates and Phosphorylation Motifs

| Substrate Protein | Phosphorylation Site(s) | Sequence Context | Motif Type | Associated Function |

| DNA-PKcs (autophosphorylation) | Thr2609, Ser2612, Thr2638, Thr2647, Ser3205 | TQ, SQ | Canonical (S/T-Q) | Regulation of kinase activity, DNA repair[12][13] |

| p53 | Ser15, Ser37 | LS QETF, PS QAMF | Canonical (S/T-Q) | Cell cycle arrest, apoptosis[10][14] |

| XRCC4 | Multiple | Non-S/T-Q sites identified | Non-Canonical | DNA repair, NHEJ[10][15] |

| Artemis | Multiple | Non-S/T-Q sites identified | Non-Canonical | DNA end processing in NHEJ and V(D)J recombination[10][15] |

| hnRNPA1 | Multiple | S/T-Q and other motifs | Both | Telomere maintenance, RNA processing[4][6] |

| TRIM28 | Multiple | S/T-Q and other motifs | Both | Transcriptional regulation[4][6] |

| Egr1 | Ser301 | FS RSDEL | Non-Canonical | T-cell activation, protein stability[16] |

| NOLC1 | S/T-ψ-D/E site | - | Non-Canonical (S/T-ψ-D/E) | Ribosome biogenesis[6] |

| SF3A3 | S/T-ψ-D/E site | - | Non-Canonical (S/T-ψ-D/E) | RNA splicing[6] |

| MECP2 | S/T-ψ-D/E site | - | Non-Canonical (S/T-ψ-D/E) | Transcriptional repression[4] |

Quantitative Analysis of DNA-PK-Dependent Phosphorylation

Quantitative phosphoproteomics, often using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has been instrumental in identifying and quantifying DNA-PK-dependent phosphorylation events on a global scale. These experiments typically involve comparing the phosphoproteome of cells under different conditions, such as before and after treatment with ionizing radiation (IR) to induce DSBs, and in the presence or absence of specific DNA-PK inhibitors (e.g., NU7441).[6][16]

Table 2: Summary of Quantitative Phosphoproteomics Data

| Experimental Condition | Key Finding | Quantitative Detail | Reference |

| Ionizing Radiation (IR) in G1-arrested mouse Pre-B cells | ATM and DNA-PKcs are responsible for the majority of the IR-induced signaling response. | Over 2,000 IR-induced phosphorylation sites were identified. | [4][6] |

| IR + DNA-PK inhibitor (NU7441) | A specific subset of phosphorylation events is solely dependent on DNA-PK activity. | Inhibition of DNA-PKcs impaired 145 phosphorylation sites (~7% of total IR-induced sites). | [6] |

| IR + ATM inhibitor | A specific subset of phosphorylation events is solely dependent on ATM activity. | Inhibition of ATM impaired 185 phosphorylation sites (~19.5% of total IR-induced sites). | [6] |

| IR + Dual DNA-PK and ATM inhibition | Highlights significant redundancy between the two kinases. | Simultaneous inhibition caused a reduction in 929 sites (~81.1% of total IR-induced sites). | [6] |

| In vitro validation of S/T-ψ-D/E motif | DNA-PKcs can directly phosphorylate the non-canonical motif. | Mutation of the hydrophobic (+1) or acidic (+2) residue to alanine severely reduced phosphorylation. | [4] |

Experimental Methodologies

Identifying and validating kinase substrates requires a combination of robust experimental techniques. Below are protocols for key methodologies used in the study of DNA-PK.

This assay measures the ability of purified, active DNA-PK to phosphorylate a putative substrate (peptide or protein) in vitro. The ADP-Glo™ Kinase Assay is a common non-radioactive method that measures the amount of ADP produced during the kinase reaction.[17]

Detailed Method:

-

Reaction Components : Prepare a reaction mixture in a 96-well plate containing DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), DNA-PK Activation Buffer (containing calf thymus DNA), ATP, the substrate peptide/protein, and purified DNA-PK enzyme.[17]

-

Initiation and Incubation : Start the reaction by adding the enzyme or ATP. Incubate the plate at room temperature for a defined period, typically 60 minutes.[17]

-

ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[17]

-

Signal Detection : Add Kinase Detection Reagent, which converts the ADP generated by DNA-PK into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[17]

-

Measurement : Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the DNA-PK kinase activity.[17]

This high-throughput approach identifies and quantifies thousands of phosphorylation sites simultaneously from complex cell lysates, allowing for the discovery of novel kinase substrates in an unbiased manner.[4][6][18]

Detailed Method:

-

SILAC Labeling : Grow two populations of cells in media containing either normal ('light') or heavy-isotope-labeled ('heavy') essential amino acids (e.g., Arginine and Lysine). This uniformly labels all proteins.[6]

-

Cell Treatment : Treat the 'heavy' labeled cells with a stimulus to activate DNA-PK (e.g., ionizing radiation). A parallel experiment can include a DNA-PK inhibitor to confirm substrate dependence. The 'light' labeled cells serve as the untreated control.[6]

-

Sample Preparation : Combine equal amounts of protein from the 'light' and 'heavy' cell populations. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[19]

-

Phosphopeptide Enrichment : Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture, often using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis : Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptide sequences and pinpoints the exact site of phosphorylation.[19]

-

Data Analysis : The relative quantification of each phosphopeptide is determined by comparing the signal intensities of the 'heavy' and 'light' peptide pairs. Significant changes in this ratio upon stimulation and their reversal by a DNA-PK inhibitor indicate a direct or indirect this compound.[4][6]

Combinatorial peptide libraries are a powerful tool for rapidly determining the preferred phosphorylation motif of a kinase.[20][21]

Method Overview:

-

Library Design : A combinatorial peptide library consists of a collection of peptide mixtures. In a positional scanning format, each mixture contains a central phospho-acceptor site (Ser/Thr) while systematically substituting each of the 20 amino acids at a specific position surrounding it (e.g., -4, -3, -2, -1, +1, +2, +3, +4).[20][21]

-

Kinase Reaction : The kinase of interest (DNA-PK) is incubated with each peptide mixture in the library in the presence of radiolabeled ATP (γ-³²P-ATP).[20]

-

Detection and Quantification : The reaction mixtures are spotted onto a membrane, which is then washed to remove unincorporated ATP. The amount of radiolabel incorporated into each peptide mixture is quantified by phosphor imaging.[20]

-

Consensus Determination : The relative phosphorylation rate for each mixture reveals which amino acid is preferred at each position surrounding the phosphorylation site. This data is used to build a scoring matrix and determine the optimal consensus sequence for the kinase.[20]

Applications in Drug Development

DNA-PK is a prime target for cancer therapy. Its inhibition can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][3][22]

-

Potentiating Radiotherapy/Chemotherapy : By inhibiting DNA-PK, the primary DNA repair pathway in many cancers is blocked, increasing the lethality of DSBs induced by treatment.[2][3]

-

Targeted Inhibitors : A deep understanding of DNA-PK's substrate recognition and catalytic mechanism aids in the rational design of highly specific and potent small molecule inhibitors.[22] Several DNA-PK inhibitors, such as M3814 (peposertib) and AZD7648, are currently in clinical trials.[2][3]

-

Biomarker Discovery : Identifying the downstream substrates of DNA-PK can provide valuable pharmacodynamic biomarkers to assess whether a DNA-PK inhibitor is hitting its target effectively in a clinical setting.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 9. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA-PKcs: A Targetable Protumorigenic Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of in vitro and in vivo phosphorylation sites in the catalytic subunit of the DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unravelling the complexities of DNA-PK activation by structure-based mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA-Dependent Protein Kinase [promega.jp]

- 15. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

The Role of DNA-PK Autophosphorylation in Substrate Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. As the central component of the non-homologous end-joining (NHEJ) pathway, DNA-PK not only detects and binds to broken DNA ends but also orchestrates the subsequent recruitment and activation of downstream repair factors. A key regulatory mechanism governing this process is the autophosphorylation of the DNA-PK catalytic subunit, DNA-PKcs. This technical guide provides an in-depth exploration of how DNA-PKcs autophosphorylation serves as a sophisticated molecular switch, transforming the kinase from a guardian of the break site into a facilitator of DNA end processing and ligation, thereby directly controlling substrate recognition and access.

The DNA-PK Holoenzyme and Activation at DNA Breaks

The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. The process of NHEJ is initiated when the Ku heterodimer recognizes and binds to the ends of a DSB. This binding event serves as a docking site for DNA-PKcs, which is recruited to the DNA end to form the active DNA-PK complex. The assembly of this complex on DNA activates the serine/threonine kinase activity of DNA-PKcs, which is essential for its function in NHEJ. One of the most critical substrates of the activated kinase is DNA-PKcs itself.

Key Autophosphorylation Clusters: The PQR and ABCDE Sites

Extensive research has identified multiple autophosphorylation sites on DNA-PKcs, but two major clusters are recognized as critical for its regulatory function:

-

The PQR Cluster (S2056 Cluster): Located between residues 2023 and 2056 of human DNA-PKcs.

-

The ABCDE Cluster (T2609 Cluster): A highly conserved region spanning residues 2609 to 2647.

These clusters are located within the N-terminal HEAT repeat region of the massive 4,128-residue protein. Their phosphorylation status dictates a series of conformational changes that are fundamental to the progression of DNA repair.

The Regulatory Function of Autophosphorylation

Autophosphorylation of DNA-PKcs is not a simple on/off switch but a nuanced mechanism that fine-tunes the repair process. It governs the transition of DNA-PK from a DNA end-binding and signaling complex to a state that permits subsequent enzymatic processing and ligation.

Upon initial binding to a DSB, the unphosphorylated DNA-PKcs acts as a "gatekeeper," sterically blocking the DNA ends from other enzymatic activities. This protective role is crucial to prevent aberrant degradation of the DNA ends. Autophosphorylation, particularly within the ABCDE cluster, induces a significant conformational change in the DNA-PK complex. This structural rearrangement is thought to open up the complex, allowing processing enzymes, most notably the nuclease Artemis, to gain access to the DNA ends. This is essential for repairing DSBs with non-ligatable or "dirty" ends that require nucleolytic processing before ligation can occur.

Sustained binding of DNA-PKcs to DNA ends would stall the repair process. Autophosphorylation serves as a key signal to promote the dissociation of DNA-PKcs from the Ku/DNA complex. This dissociation vacates the break site, clearing the way for the final steps of NHEJ, including gap filling by polymerases and final ligation by the XRCC4/DNA Ligase IV complex. Failure to autophosphorylate can lead to DNA-PKcs remaining persistently bound to DNA ends, thereby inhibiting the completion of repair.

The two major phosphorylation clusters have distinct and sometimes opposing roles in regulating DNA end processing.

-

ABCDE Cluster Phosphorylation: This event is critical for promoting DNA end processing. It is required for the activation of Artemis, which is necessary to open hairpin structures formed during V(D)J recombination and to process damaged DNA termini.

-

PQR Cluster Phosphorylation: Conversely, phosphorylation of the PQR cluster appears to limit or restrict excessive end resection.

This reciprocal regulation provides a sophisticated mechanism to control the extent of DNA end processing, ensuring that enough processing occurs to create ligatable ends without causing excessive loss of genetic information.

// Edges DSB -> Ku [label="Binds"]; {Ku, DNAPKcs_inactive} -> DNAPK_complex [label="Recruitment &\nAssembly"]; DNAPK_complex -> AutoP [label="Kinase Activity\nStimulated"]; AutoP -> Artemis [label="Allows Access &\nActivates Substrate"]; AutoP -> Dissociation [label="Induces Conformational\nChange"]; Artemis -> Polymerase [label="End Processing"]; Polymerase -> Ligase [label="Gap Filling"]; Ligase -> Repaired_DNA [label="Ligation"]; Dissociation -> Artemis [style=invis]; // Layout helper } Caption: Overview of the Non-Homologous End Joining (NHEJ) signaling cascade.

Differential Regulation by DNA End Structure

Recent structural and biochemical studies have revealed a remarkable layer of regulation where the structure of the DNA break itself dictates the pattern of DNA-PKcs autophosphorylation. This transforms DNA-PK from a simple sensor to an intelligent processor of DNA damage information.

-

Open or Blunt DNA Ends: When bound to open DNA ends, DNA-PK is inhibited for cis-autophosphorylation of the ABCDE cluster. In this "protection mode," the kinase is active towards other substrates but does not readily phosphorylate its own ABCDE sites, thus protecting the DNA ends from nucleolytic attack.

-

Hairpin DNA Ends: In contrast, DNA hairpin ends, such as those generated during V(D)J recombination, actively promote cis-autophosphorylation of the ABCDE cluster. This phosphorylation leads to a significant structural rearrangement of DNA-PKcs, widening the DNA-binding groove. This "processing mode" is required for the recruitment and activation of the Artemis nuclease to open the hairpin.

This differential response ensures that DNA ends are appropriately triaged: simple breaks are protected and prepared for direct ligation, while complex, hairpin-sealed breaks are specifically targeted for the necessary nucleolytic processing by Artemis.

Quantitative Data on Autophosphorylation Function

The functional consequences of disrupting DNA-PKcs autophosphorylation have been quantified through various cellular and biochemical assays. Mutating the key serine/threonine residues to non-phosphorylatable alanine allows for a direct assessment of their importance.

| Assay Type | DNA-PKcs Mutant | Observation | Functional Implication | Reference |

| V(D)J Recombination | ABCDE Cluster > Alanine | Markedly decreased coding joint formation and reduced DNA end processing. | ABCDE phosphorylation is critical for processing hairpin-sealed DNA ends. | |

| V(D)J Recombination | PQR Cluster > Alanine | Excessive nucleotide loss from joined ends. | PQR phosphorylation limits the extent of DNA end resection. | |

| Cell Survival (Radiosensitivity) | ABCDE Cluster > Alanine | Cells are more radiosensitive than cells completely lacking DNA-PKcs. | Unphosphorylated DNA-PKcs sequesters DNA ends, preventing repair by other pathways like homologous recombination. | |

| Cell Survival (Radiosensitivity) | PQR Cluster > Alanine | Cells are modestly radiosensitive but more resistant than cells lacking DNA-PKcs. | PQR phosphorylation is important but not as critical as ABCDE phosphorylation for overall repair. | |

| Kinase Activity (In Vitro) | Hairpin DNA vs. Blunt DNA | Hairpin DNA ends activate cis-autophosphorylation of DNA-PKcs more effectively than blunt or overhanging ends. | DNA end structure directly modulates kinase substrate preference (itself vs. other targets). | |

| Protein Dynamics (FRAP) | T2609A (ABCDE site) | Longer retention time of DNA-PKcs at sites of DNA damage compared to wild-type. | Autophosphorylation destabilizes the interaction of DNA-PKcs with DNA ends, promoting its dissociation. |

Experimental Protocols

The elucidation of the role of DNA-PKcs autophosphorylation has relied on several key experimental techniques.

This assay measures the ability of purified DNA-PK to phosphorylate a substrate, including itself (autophosphorylation), in a DNA-dependent manner.

-

Reaction Setup: Combine purified DNA-PKcs and Ku heterodimer in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Activation: Add a DNA activator, such as linearized plasmid DNA or short oligonucleotides, to the reaction mixture.

-

Initiation: Start the reaction by adding ATP, typically including a radiolabeled [γ-³²P]ATP tracer.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize phosphorylated proteins by autoradiography. For quantitative analysis of specific sites, excised protein bands can be subjected to mass spectrometry.

This cellular assay assesses the efficiency and fidelity of NHEJ by measuring the joining of specific DNA ends generated by the RAG1/RAG2 recombinase.

-

Cell Line: Use a DNA-PKcs deficient cell line, such as the V3 hamster cell line.

-

Transfection: Co-transfect the cells with expression plasmids for:

-

Wild-type or mutant DNA-PKcs.

-

RAG1 and RAG2 recombinases.

-

A substrate plasmid containing recombination signal sequences (RSS) flanking a gene (e.g., for chloramphenicol resistance) that is disrupted by a transcriptional stop sequence. Successful recombination removes the stop sequence, activating the reporter gene.

-

-

Plasmid Recovery: After 48-72 hours, harvest the extrachromosomal plasmids from the cells.

-

Transformation: Transform the recovered plasmids into E. coli.

-

Analysis: Plate the bacteria on selective media. The ratio of colonies on antibiotic plates (reflecting successful recombination) to colonies on non-selective plates (reflecting total recovered plasmids) gives the recombination frequency. Recovered plasmids can also be sequenced to analyze the fidelity of the repaired junctions.

Implications for Drug Development

The essential role of DNA-PK in DSB repair makes it a prime target for cancer therapy. Many chemotherapies and radiotherapy induce DSBs to kill cancer cells. Inhibiting DNA-PK can prevent the repair of this damage, a strategy known as synthetic lethality, particularly in tumors with other DNA repair defects (e.g., BRCA mutations).

Understanding the autophosphorylation mechanism is crucial for developing next-generation DNA-PK inhibitors.

-

Targeting Specific States: Knowledge of the conformational states associated with different phosphorylation patterns could allow for the design of inhibitors that trap DNA-PK in an inactive or repair-blocking state.

-

Biomarker Development: The phosphorylation status of specific sites (e.g., T2609) could serve as a pharmacodynamic biomarker to confirm target engagement by a DNA-PK inhibitor in clinical trials.

Conclusion

DNA-PKcs autophosphorylation is a master regulatory mechanism that lies at the heart of the non-homologous end-joining pathway. It provides a sophisticated system to control the progression of DSB repair, acting as a gatekeeper that governs access to the DNA ends. Through a series of coordinated phosphorylation events at the PQR and ABCDE clusters, which are themselves influenced by the very nature of the DNA break, DNA-PKcs can transition from a protector of the DNA end to a licensed facilitator of end processing and ligation. This intricate control ensures the efficient and appropriate repair of diverse DNA lesions, and its central importance highlights DNA-PK as a compelling target for therapeutic intervention.

An In-depth Technical Guide to DNA-PK Substrates in V(D)J Recombination

For Researchers, Scientists, and Drug Development Professionals

Introduction

V(D)J recombination is a somatic recombination process essential for the generation of a diverse repertoire of immunoglobulins (Igs) and T cell receptors (TCRs) in the adaptive immune system. This intricate process involves the precise recognition and cleavage of DNA at specific recombination signal sequences (RSSs) by the RAG1/RAG2 recombinase, followed by the repair of the resulting DNA double-strand breaks (DSBs) by the non-homologous end joining (NHEJ) pathway. A central player in the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK), a serine/threonine kinase that is activated upon binding to DNA ends. DNA-PK phosphorylates a number of downstream substrates, orchestrating their activities to ensure the faithful repair of DSBs and the successful completion of V(D)J recombination. This technical guide provides a comprehensive overview of the core DNA-PK substrates involved in V(D)J recombination, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

Core DNA-PK Substrates in V(D)J Recombination

The catalytic subunit of DNA-PK (DNA-PKcs) is recruited to DSBs by the Ku70/80 heterodimer, which has a high affinity for DNA ends. Once activated, DNA-PKcs phosphorylates a cascade of downstream targets, including itself (autophosphorylation), to coordinate the repair process. The key substrates of DNA-PK in the context of V(D)J recombination are Artemis, the Ku70/80 heterodimer, XRCC4, DNA Ligase IV, and the histone variant H2AX.

Artemis: The Hairpin Opening Endonuclease